molecular formula C9H5Br2IN2OS B078957 Thiocyanic acid, 2,5-dibromo-4-(2-iodoacetamido)phenyl ester CAS No. 14556-88-8

Thiocyanic acid, 2,5-dibromo-4-(2-iodoacetamido)phenyl ester

Cat. No. B078957
CAS RN: 14556-88-8
M. Wt: 475.93 g/mol
InChI Key: NFUGUEAPHPQLIB-UHFFFAOYSA-N
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Description

Thiocyanic acid, 2,5-dibromo-4-(2-iodoacetamido)phenyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBDIA and is used as a cross-linking agent in biochemical studies.

Mechanism Of Action

DBDIA works by forming covalent bonds between amino acid residues in proteins. This cross-linking process stabilizes protein complexes and helps to identify protein-protein interactions.

Biochemical And Physiological Effects

DBDIA has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not affect the activity of enzymes or alter the stability of proteins.

Advantages And Limitations For Lab Experiments

DBDIA has several advantages for use in lab experiments, including its ability to stabilize protein complexes and its low toxicity. However, it also has limitations, including its potential to cause nonspecific cross-linking and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of DBDIA in scientific research. One potential application is in the study of protein-protein interactions in disease states, such as cancer. DBDIA could also be used to study the structure and function of membrane proteins, which are difficult to study using traditional methods. Additionally, the development of new cross-linking agents with improved properties could lead to new applications for DBDIA in scientific research.

Synthesis Methods

The synthesis of DBDIA involves the reaction of 2,5-dibromo-4-nitrophenyl ester with thiocyanic acid in the presence of a reducing agent. The reaction yields DBDIA as a yellow crystalline solid.

Scientific Research Applications

DBDIA has been used in various scientific research applications, including protein-protein interaction studies, protein structure determination, and proteomics. It is used as a cross-linking agent to stabilize protein complexes and to identify protein-protein interactions.

properties

CAS RN

14556-88-8

Product Name

Thiocyanic acid, 2,5-dibromo-4-(2-iodoacetamido)phenyl ester

Molecular Formula

C9H5Br2IN2OS

Molecular Weight

475.93 g/mol

IUPAC Name

[2,5-dibromo-4-[(2-iodoacetyl)amino]phenyl] thiocyanate

InChI

InChI=1S/C9H5Br2IN2OS/c10-5-2-8(16-4-13)6(11)1-7(5)14-9(15)3-12/h1-2H,3H2,(H,14,15)

InChI Key

NFUGUEAPHPQLIB-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)SC#N)Br)NC(=O)CI

Canonical SMILES

C1=C(C(=CC(=C1Br)SC#N)Br)NC(=O)CI

Other CAS RN

14556-88-8

synonyms

2,5-Dibromo-4-(2-iodoacetylamino)phenyl thiocyanate

Origin of Product

United States

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